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Compound of Interest

Compound Name: (4-Propionylphenyl)boronic acid

Cat. No.: B069098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (4-
Propionylphenyl)boronic acid, a versatile building block in organic synthesis and medicinal

chemistry. Due to the limited availability of directly published experimental spectra for this

specific compound, this document combines data from structurally analogous molecules with

established spectroscopic principles to offer a detailed characterization. The information is

presented to assist researchers in the identification, purification, and quality control of (4-
Propionylphenyl)boronic acid.

Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (4-Propionylphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.05 d 2H
Ar-H (ortho to -

B(OH)₂)

~7.95 d 2H
Ar-H (ortho to -

C(O)CH₂CH₃)

~3.05 q 2H -C(O)CH₂CH₃

~1.20 t 3H -C(O)CH₂CH₃

~4.5-5.5 br s 2H -B(OH)₂

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment

~200 C=O

~138 Ar-C (para to -B(OH)₂)

~135 Ar-C-B(OH)₂

~129 Ar-CH (ortho to -C(O)CH₂CH₃)

~128 Ar-CH (ortho to -B(OH)₂)

~32 -C(O)CH₂CH₃

~8 -C(O)CH₂CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (B(OH)₂)

3080-3030 Medium Aromatic C-H stretch

2980-2940 Medium Aliphatic C-H stretch

~1685 Strong C=O stretch (ketone)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1350 Strong B-O stretch

~1090 Medium B-C stretch

~840 Strong
p-disubstituted benzene C-H

bend

Mass Spectrometry (MS)
m/z Interpretation

178.06 [M]⁺ (Molecular Ion for ¹¹B isotope)

177.06 [M]⁺ (Molecular Ion for ¹⁰B isotope)

160.05 [M-H₂O]⁺

149.06 [M-C₂H₅]⁺

121.05 [M-C(O)C₂H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for arylboronic acids and may require optimization for specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (4-Propionylphenyl)boronic acid
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Arylboronic acids
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have a tendency to form trimeric anhydrides (boroxines), which can lead to complex and

broad NMR spectra. To minimize this, ensure the sample and solvent are dry. Gentle heating

or sonication can aid dissolution.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are

typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at

2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.
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Place a small amount of the solid (4-Propionylphenyl)boronic acid powder directly onto

the ATR crystal to ensure full coverage of the crystal surface.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of (4-Propionylphenyl)boronic acid (approximately 1-10 µg/mL)

in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with

0.1% formic acid to promote protonation for positive ion mode.

Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a

Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass

analysis.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire spectra in both positive and negative ion modes to determine the optimal

ionization conditions.
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Set the mass range to scan from m/z 50 to 500.

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow rate to maximize the signal of the molecular ion.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak

([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. The presence of both ¹⁰B and ¹¹B

isotopes will result in a characteristic isotopic pattern for boron-containing fragments.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like (4-Propionylphenyl)boronic acid.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of (4-Propionylphenyl)boronic acid

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry

Structure Confirmation

Purity Assessment

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of (4-Propionylphenyl)boronic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069098#spectroscopic-data-for-4-propionylphenyl-
boronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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